3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Description
3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H21FN4O3S and its molecular weight is 440.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of CHEMBL4580165, also known as 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, are currently unknown. The compound’s structure suggests it may interact with a variety of enzymes and receptors due to the presence of the triazole nucleus .
Mode of Action
Compounds containing a triazole nucleus are known to bind with high affinity to multiple receptors, which can lead to a variety of biological activities .
Biochemical Pathways
Triazole compounds are known to influence a wide range of biochemical pathways due to their ability to bind to various enzymes and receptors .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of triazole compounds .
Biological Activity
3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 440.5 g/mol |
Molecular Formula | C22H21FN4O3S |
LogP | 3.3133 |
Polar Surface Area | 61.902 Ų |
Hydrogen Bond Acceptors | 7 |
The structure includes a triazole ring fused with a pyridine moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds within the triazolo[4,3-a]pyridine class exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism appears to involve inhibition of key bacterial enzymes, leading to cell death.
Anticancer Properties
Recent studies highlight the compound's ability to modulate protein kinase activities, which are crucial in cancer cell proliferation and survival. For instance, it has shown promise in inhibiting specific kinases associated with tumor growth and metastasis. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl and triazole rings can enhance anticancer efficacy while minimizing toxicity to normal cells .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases. This suggests a potential therapeutic role in conditions like arthritis and other inflammatory disorders.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry tested various derivatives of triazolo[4,3-a]pyridine against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the sulfonamide position significantly enhanced antibacterial activity with some derivatives showing MIC values below 10 µg/mL.
- Anticancer Activity Evaluation : In a preclinical model involving human breast cancer cells (MCF-7), the compound was shown to induce apoptosis through activation of caspase pathways. This study provided insights into its potential use as a chemotherapeutic agent.
- Anti-inflammatory Mechanism Investigation : A recent publication explored the anti-inflammatory effects of the compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers when treated with the compound compared to controls.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets:
- Kinase Inhibition : The compound acts as a dual inhibitor of several kinases involved in cell signaling pathways that regulate growth and inflammation.
- Enzyme Modulation : It inhibits enzymes responsible for bacterial cell wall synthesis and inflammatory mediator production.
Properties
IUPAC Name |
3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-20(10-7-13-26(21)22)31(28,29)27(17-8-5-4-6-9-17)15-16-11-12-19(30-2)18(23)14-16/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBHBLFYMBABCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=C(C=C3)OC)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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